![molecular formula C22H27N3O4S2 B2766344 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 440328-64-3](/img/structure/B2766344.png)

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel small molecule inhibitor of Falcipain-2 (FP-2), a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites . It has potential applications in the development of new anti-malarial drugs .

Synthesis Analysis

The compound was identified using a structure-based virtual screening approach in conjunction with an enzyme inhibition assay . A series of novel small molecule FP-2 inhibitors were designed and synthesized based on this compound .Molecular Structure Analysis

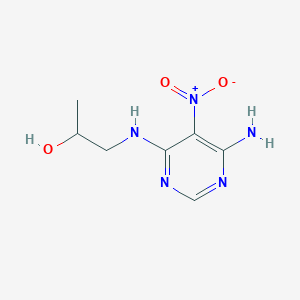

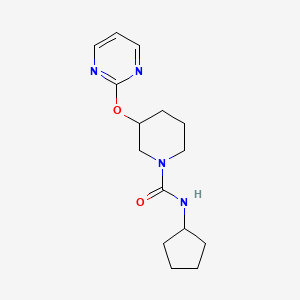

The molecular structure of this compound is complex, with a 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamide framework . The inhibitory activity of the compound increased when the allyl group on the pyrimidine ring was replaced with a cyclohexyl group .Chemical Reactions Analysis

The compound showed high inhibitory effect against FP-2 with IC50s of 1.46-11.38 μM . The inhibitory activity of the compound was approximately 2 times greater than that of the prototype compound .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on compounds with structural similarities to 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has provided insights into their crystal structures. For instance, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives reveal molecules with folded conformations, indicating potential applications in materials science and molecular engineering due to their unique spatial arrangements and potential for intermolecular interactions (Subasri et al., 2017).

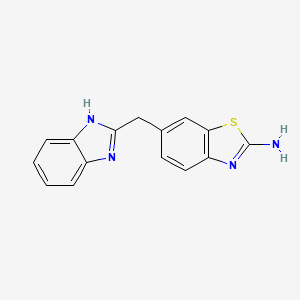

Antimicrobial and Antifolate Agents

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has shown promising antimicrobial properties (Hossan et al., 2012). Furthermore, compounds like classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been evaluated as antifolates, highlighting their potential as antitumor agents and inhibitors of key enzymes involved in nucleotide synthesis (Gangjee et al., 2007).

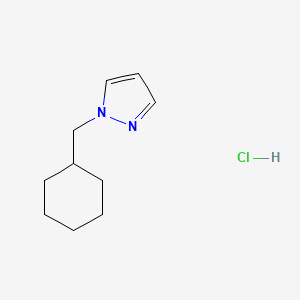

Insecticidal and Antibacterial Potential

The development of pyrimidine linked pyrazole heterocyclics demonstrates insecticidal and antibacterial activities, suggesting the compound's applicability in developing new pesticides and antibiotics. This synthesis approach emphasizes the compound's versatility and potential in addressing agricultural and healthcare challenges (Deohate & Palaspagar, 2020).

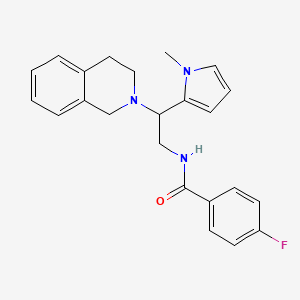

Antiallergy and Antitumor Activities

Studies have also explored the synthesis of derivatives for antiallergy and antitumor activities, with certain compounds displaying significant efficacy. These findings underscore the compound's potential in pharmaceutical development, particularly in designing new therapeutic agents for cancer and allergy treatment (Temple et al., 1979).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S2/c1-4-5-11-25-21(27)20-16(9-12-30-20)24-22(25)31-14-19(26)23-10-8-15-6-7-17(28-2)18(13-15)29-3/h6-7,9,12-13H,4-5,8,10-11,14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLAUTSESHQITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2766266.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)

![5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2766270.png)

![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)

![5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2766274.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)

![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)

![[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride](/img/structure/B2766279.png)